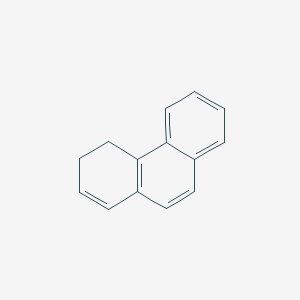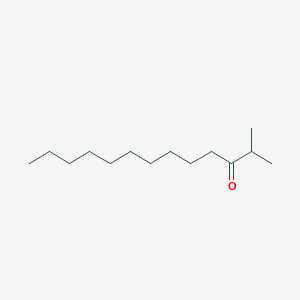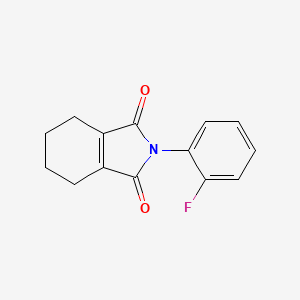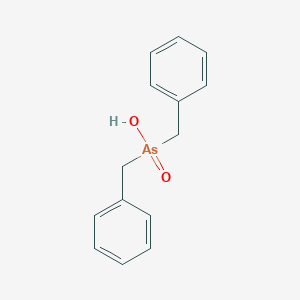
Carbonohydrazonic difluoride, bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonohydrazonic difluoride, bis(trifluoromethyl)- is a chemical compound with the molecular formula C3F8N2 It is known for its unique structure, which includes two trifluoromethyl groups attached to a carbonohydrazonic difluoride core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonohydrazonic difluoride, bis(trifluoromethyl)- typically involves the fluorination of appropriate precursors. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), which is effective for converting alcohols to alkyl fluorides, aldehydes, and ketones to the corresponding gem-difluorides . Another approach involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding 1,1-difluoromethyl alkanes .
Industrial Production Methods
the use of scalable fluorination reagents and catalysts, such as sulfuryl fluoride and methyltrimethylammonium fluoride (Me4NF), may be employed to achieve efficient and high-yield synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonohydrazonic difluoride, bis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of carbonohydrazonic difluoride, bis(trifluoromethyl)- include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonohydrazonic difluoride, bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of carbonohydrazonic difluoride, bis(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. The strong electronegativity of fluorine allows the compound to participate in various chemical reactions, including hydrogen bonding and dipole interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylketones: Compounds with a similar trifluoromethyl group but different core structures.
Difluoromethyl alkanes: Compounds with two fluorine atoms attached to a carbon atom, similar to the difluoride core of carbonohydrazonic difluoride.
Fluorinated aromatic compounds: Aromatic compounds with fluorine substituents, which share some reactivity patterns with carbonohydrazonic difluoride.
Uniqueness
Carbonohydrazonic difluoride, bis(trifluoromethyl)- is unique due to its dual trifluoromethyl groups and difluoride core, which confer distinct chemical properties. These features make it particularly useful in applications requiring high chemical stability and reactivity.
Eigenschaften
CAS-Nummer |
45082-85-7 |
|---|---|
Molekularformel |
C3F8N2 |
Molekulargewicht |
216.03 g/mol |
IUPAC-Name |
N-(difluoromethylideneamino)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C3F8N2/c4-1(5)12-13(2(6,7)8)3(9,10)11 |
InChI-Schlüssel |
GTGIYMFHLCGIFU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN(C(F)(F)F)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


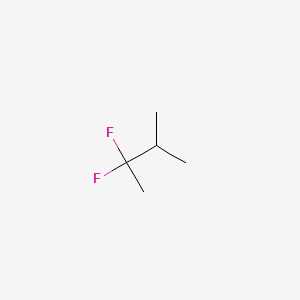
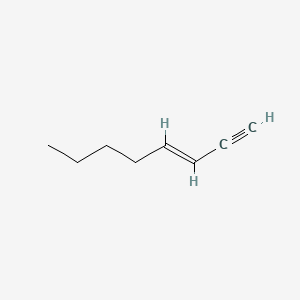
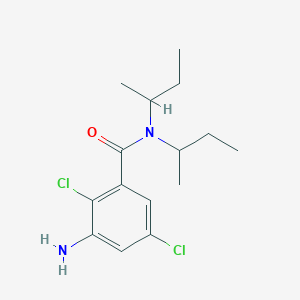
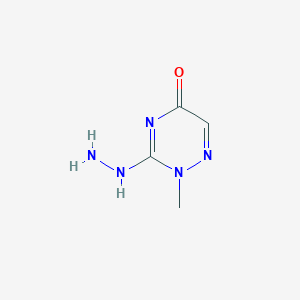
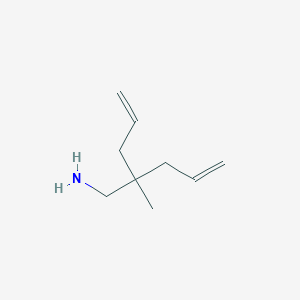
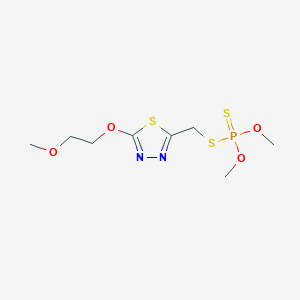
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
